molecular formula C11H18BNO4S B1434260 (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid CAS No. 1704097-20-0

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid

Cat. No.: B1434260
CAS No.: 1704097-20-0
M. Wt: 271.15 g/mol
InChI Key: QHFIHPWYTDWALC-UHFFFAOYSA-N
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Description

(3-(N-(tert-Butyl)sulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a tert-butyl sulfamoyl group and at the 4-position with a methyl group. Its molecular formula is C₁₁H₁₈BNO₄S, with a molecular weight of 271.14 g/mol (CAS: 1704097-20-0) . The compound is typically synthesized via multicomponent reactions (e.g., GP-C method) using α-borylaldehyde, β-alanine, and tert-butyl isocyanide as precursors . Characterization via ¹H-NMR, ¹³C-NMR, ¹¹B-NMR, and HR-MS confirms its structural integrity . It is primarily used in research settings, particularly in medicinal chemistry for targeting enzymes like β-lactamases or kinases, and requires storage at room temperature in the dark .

Properties

IUPAC Name

[3-(tert-butylsulfamoyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-5-6-9(12(14)15)7-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFIHPWYTDWALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid typically involves the reaction of 3-amino-4-methylphenylboronic acid with tert-butylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide intermediate, which is then purified to yield the desired boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound belongs to a broader class of sulfamoyl-substituted phenylboronic acids , which vary in substituent groups, positions, and biological activities. Below is a comparative analysis of its structural and functional analogs:

2.1. Substituent Variations on the Sulfamoyl Group
Compound Name Substituents Molecular Formula Key Properties Applications Source
(4-(N-Cyclopentylsulfamoyl)phenyl)boronic acid Cyclopentyl group on sulfamoyl C₁₅H₂₁BNO₄S White solid; LC-MS confirmed Mer kinase inhibitors
(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid Cyclohexyl group on sulfamoyl C₁₆H₂₃BNO₄S White solid; ¹H-NMR validated Anticancer research
(4-(N-(4-Fluorophenyl)sulfamoyl)phenyl)boronic acid 4-Fluorophenyl group on sulfamoyl C₁₆H₁₄BFNO₄S Enhanced electronic effects due to fluorine Enzyme inhibition
Target Compound tert-Butyl group on sulfamoyl C₁₁H₁₈BNO₄S High steric bulk; stable under ambient conditions β-lactamase inhibition
  • Fluorine substituents (e.g., in the 4-fluorophenyl analog) enhance electronic effects, improving binding affinity in enzyme pockets .
2.2. Variations in Phenyl Ring Substituents
Compound Name Substituents Molecular Formula Key Properties Applications Source
(3-(N-(tert-Butyl)sulfamoyl)-4-methoxyphenyl)boronic acid Methoxy at 4-position C₁₁H₁₈BNO₅S Increased hydrophilicity vs. methyl group Suzuki-Miyaura cross-coupling
(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid Methoxy at 4-position; methyl on sulfamoyl C₈H₁₂BNO₅S Lower molecular weight (245.06 g/mol) Catalysis
Target Compound Methyl at 4-position C₁₁H₁₈BNO₄S Higher lipophilicity Medicinal chemistry
  • Key Insight: Replacing the methyl group (target compound) with a methoxy group (e.g., C₁₁H₁₈BNO₅S) increases hydrophilicity, altering solubility and bioavailability. The methyl group’s electron-donating nature may stabilize the boronic acid moiety during reactions .
2.3. Positional Isomerism
Compound Name Substituent Positions Molecular Formula Key Properties Applications Source
(4-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid Sulfamoyl at 4-position C₁₀H₁₆BNO₄S Altered steric/electronic profile Antiviral research
Target Compound Sulfamoyl at 3-position; methyl at 4-position C₁₁H₁₈BNO₄S Optimal geometry for enzyme binding β-Lactamase inhibition
  • Key Insight : The 3-position sulfamoyl group in the target compound may offer better spatial alignment with active sites of β-lactamases compared to 4-position analogs, as seen in crystallographic studies of similar inhibitors .

Biological Activity

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has been the subject of various studies due to its potential biological activities. This compound is particularly noted for its applications in medicinal chemistry, organic synthesis, and material science. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with biological molecules. This interaction is particularly significant in the context of enzyme inhibition, where the boronic acid moiety can interact with hydroxyl and amino groups in proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor by forming covalent bonds with active site residues of enzymes, disrupting their normal function.
  • Suzuki–Miyaura Cross-Coupling Reaction: It plays a role in organic synthesis by facilitating carbon-carbon bond formation through transmetalation processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Cytotoxicity: In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound induced apoptosis via caspase activation pathways, showing an IC50 value of approximately 18.76 µg/mL against MCF-7 cells .

Antimicrobial Properties

The compound has also exhibited promising antimicrobial activity:

  • Bacterial Inhibition: Studies indicate that it can inhibit the growth of certain resistant bacterial strains, suggesting potential applications in treating infections. Structure-activity relationship studies suggest that modifications to the tert-butyl group could enhance its efficacy .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µg/mL)Mechanism of Action
Cytotoxicity MCF-7 (Breast Cancer)18.76 ± 0.62Apoptosis via caspase activation
Antimicrobial Various Bacterial StrainsVariesInhibition of bacterial growth
Enzyme Inhibition Acetylcholinesterase115.63 ± 1.16Competitive inhibition
Butyrylcholinesterase3.12 ± 0.04Competitive inhibition
Antiurease1.10 ± 0.06Competitive inhibition
Antithyrosinase11.52 ± 0.46Competitive inhibition

Case Studies and Research Findings

  • Cytotoxicity Study: A study assessed the compound's effect on MCF-7 cells, revealing a high level of cytotoxicity without significant toxicity to healthy cells. This suggests a selective action that could be harnessed for therapeutic purposes .
  • Antioxidant Activity: The compound demonstrated strong antioxidant properties with an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays, indicating potential for use in formulations aimed at reducing oxidative stress .
  • Enzyme Activity Assessment: The compound was evaluated for its inhibitory effects on various enzymes relevant to metabolic pathways, showing moderate to high inhibition across different targets, which could be beneficial in drug development contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 2
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(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid

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